1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound (CAS: 952182-54-6) belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a 4-bromophenyl group at position 1, N-phenyl and N-methyl substituents, and a methyl group at position 3. Its molecular formula is C₁₂H₁₃BrN₄O (MW: 309.16 g/mol) with a density of 1.53 g/cm³ and a melting point of 186°C (decomposition) .
Properties
IUPAC Name |
1-(4-bromophenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-12-16(17(23)21(2)14-6-4-3-5-7-14)19-20-22(12)15-10-8-13(18)9-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNONOTBDZZBEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a bromophenyl group have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
For instance, bromophenyl groups can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium.
Biochemical Pathways
For example, compounds with a bromophenyl group can undergo reactions at the benzylic position, which typically involve either an SN1 or SN2 pathway.
Comparison with Similar Compounds
Halogen Substitution Effects
Bromine vs. Chlorine Analogs :
- 1-(4-Bromophenyl)-N,5-di(isopropyl)-1H-1,2,3-triazole-4-carboxamide (MW: 351.24 g/mol) and 1-(4-chlorophenyl)-N,5-di(isopropyl)-1H-1,2,3-triazole-4-carboxamide (MW: 306.79 g/mol) differ in halogen size and electronegativity. Bromine’s larger atomic radius increases molecular weight and may enhance π-π stacking interactions in biological targets compared to chlorine .
- In crystallography, replacing Cl with Br in imidazole-4-imines increases unit cell parameters (e.g., a: 7.9767 Å → 8.0720 Å; c: 16.6753 Å → 16.8433 Å), suggesting bromine’s steric bulk influences packing efficiency .
Bromine vs. Fluorine Analogs :
- 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 240117-38-8) replaces bromine with fluorine.
Substituent Position and Functional Group Variations
N-Substituent Effects :
- The target compound’s N-phenyl and N-methyl groups contrast with analogs like 1-(4-methylbenzyl)-5-amino-1H-1,2,3-triazole-4-carboxamide, which has a benzyl group. The phenyl group may enhance rigidity, while benzyl groups introduce conformational flexibility .
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e, ) incorporates a dioxolane ring, increasing steric bulk and oxygen content, which could affect solubility and target binding .
Positional Isomerism :
Data Tables
Table 1: Physical and Structural Properties of Selected Triazole-4-carboxamides
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₃BrN₄O | 309.16 | 186 (dec) | 4-BrPh, N-Ph, N-Me |
| 1-(4-Chlorophenyl)-N,5-di(isopropyl) analog | C₁₅H₁₉ClN₄O | 306.79 | - | 4-ClPh, N-iPr |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl) analog (3e) | C₁₇H₁₄N₄O₃ | 322.32 | 170–173 | Dioxolane, N-benzyl |
| 5-Amino-1-(4-fluorobenzyl) analog | C₁₇H₁₄FN₅O | 323.33 | - | 4-FBz, 5-NH₂ |
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